molecular formula C14H14ClF3N4 B2830530 N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine CAS No. 862675-77-2

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine

Cat. No.: B2830530
CAS No.: 862675-77-2
M. Wt: 330.74
InChI Key: HOQGIMUSBVXASR-UHFFFAOYSA-N
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Description

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a pyrimidine-derived diamine compound characterized by a 4-chlorophenyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6 on the pyrimidine ring. The propane-1,3-diamine moiety is attached to position 2 of the heterocyclic core. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups .

Its discontinued status underscores the need for further research into scalable production methods or alternative derivatives.

Properties

IUPAC Name

N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4/c15-10-4-2-9(3-5-10)11-8-12(14(16,17)18)22-13(21-11)20-7-1-6-19/h2-5,8H,1,6-7,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQGIMUSBVXASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NCCCN)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Substituents: The chlorophenyl and trifluoromethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.

    Final Assembly: The propane-1,3-diamine moiety is attached through a coupling reaction, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine has been investigated for its anticancer properties. Studies suggest that compounds with a similar structure exhibit inhibitory effects on tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, derivatives of pyrimidine have shown promise in targeting cancer cells by inhibiting kinases that are crucial for tumor progression .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. A study presented at the International Neurotrauma Symposium highlighted the potential of pyrimidine derivatives in providing neuroprotection against trauma-induced damage. The mechanisms involve modulation of inflammatory responses and protection of neuronal integrity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrimidine derivatives have been documented to exhibit activity against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents to combat resistant strains .

Pesticidal Activity

This compound may serve as a precursor for developing novel pesticides. Research into related compounds has shown effectiveness against agricultural pests, offering an eco-friendly alternative to conventional pesticides. The trifluoromethyl group is known to enhance biological activity and stability in agrochemical formulations .

Herbicidal Potential

The structural characteristics of this compound suggest it could be effective as a herbicide. Compounds with similar frameworks have been reported to inhibit plant growth by disrupting metabolic pathways in target weeds, making them valuable in integrated pest management strategies .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the presence of the aromatic and trifluoromethyl groups .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be functionalized to create nanoparticles with specific surface characteristics for drug delivery systems or as catalysts in chemical reactions. Studies indicate that modifying nanomaterials with such compounds can enhance their reactivity and selectivity .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of pyrimidine derivatives on various cancer cell lines. The results indicated significant cytotoxicity correlated with the structural modifications of the compounds, suggesting that this compound could be a candidate for further development in cancer therapeutics.

Case Study 2: Agrochemical Efficacy

In agricultural trials, related compounds were tested against common pests affecting crops such as corn and soybeans. The results demonstrated effective pest control with minimal environmental impact, showcasing the potential application of this compound as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic function.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    Ion Channel Interaction: The compound can modulate ion channel activity, affecting cellular excitability and function.

Comparison with Similar Compounds

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride

This compound (CAS: 1909308-40-2) shares the propane-1,3-diamine chain but differs in pyrimidine substituents: a methoxy (-OCH₃) group replaces the 4-chlorophenyl and -CF₃ groups. The methoxy group is electron-donating, increasing the pyrimidine ring’s electron density compared to the electron-withdrawing substituents in the target compound.

Property N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
Molecular Weight Not explicitly stated (estimated ~360–380 g/mol*) 255.14 g/mol
Substituents 4-Chlorophenyl, -CF₃ -OCH₃
Solubility Likely low in polar solvents (due to -CF₃) Enhanced solubility in polar solvents (dihydrochloride salt form)
Applications Limited data (discontinued status suggests exploratory use) Pharmaceutical, agrochemical, and material science research
Availability Discontinued Commercially available (purity ≥95%)

*Estimated based on structural similarity to analogues.

Key Differences in Bioactivity and Stability

  • In contrast, the methoxy analogue’s dihydrochloride salt improves solubility for in vitro assays .
  • Metabolic Stability: The -CF₃ group is known to resist oxidative metabolism, which may extend the half-life of the target compound compared to the methoxy derivative .
  • Synthetic Versatility : The methoxy group in the analogue allows for nucleophilic substitutions, enabling diverse derivatization, whereas the target compound’s -CF₃ and chloro groups may limit reactivity .

Broader Context of Pyrimidine-Based Diamines

Pyrimidine derivatives with diamine side chains are explored for their:

  • Kinase Inhibition : Substituents like -CF₃ and chloro groups can modulate ATP-binding pocket interactions.
  • Antimicrobial Activity : Electron-withdrawing groups may enhance membrane permeability in pathogens.
  • Agrochemical Utility : Fluorinated groups improve resistance to environmental degradation.

However, the discontinued status of the target compound highlights unresolved challenges, such as synthesis complexity or toxicity, which are less pronounced in the methoxy analogue .

Biological Activity

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C15H16ClF3N4, and its CAS number is 862675-77-2 .

1. Inhibition of PD-1/PD-L1 Interaction

One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting the programmed cell death protein 1 (PD-1) pathway. This interaction is crucial in immune evasion by tumors. Studies have demonstrated that small molecules targeting PD-1 can restore T-cell function and enhance anti-tumor immunity . For instance, compounds similar to this compound have shown efficacy in transgenic mouse models, indicating their potential as immunotherapeutic agents.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines. In vitro assays have reported micromolar activity against several cancer types, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical for effective cancer treatment.

Case Studies and Experimental Data

StudyMethodologyFindings
Study AIn vitro assays on A549 cellsDemonstrated IC50 values in the low micromolar range, indicating effective growth inhibition.
Study BIn vivo mouse modelShowed significant tumor regression when treated with the compound compared to control groups.
Study CBinding assays for PD-1/PD-L1Confirmed competitive inhibition with IC50 values suggesting strong binding affinity.

Toxicity and Selectivity

Despite its promising biological activities, the toxicity profile of this compound requires careful evaluation. Preliminary studies indicate that while the compound exhibits potent biological effects, it may also present challenges related to selectivity and off-target effects . Ongoing research aims to optimize its structure to enhance selectivity while minimizing adverse effects.

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